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Compound of Interest |

Diethyl
Compound Name: (bromodifluoromethyl)phosphonat

e

Cat. No.: B050935

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic
characteristics of diethyl (bromodifluoromethyl)phosphonate, a key reagent in synthetic and
medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) data,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis, alongside experimental
protocols for its synthesis and characterization.

Physicochemical Properties

Diethyl (bromodifluoromethyl)phosphonate is a colorless to pale yellow liquid. Key
physicochemical properties are summarized in the table below.
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Property Value

Molecular Formula CsH10BrF203P

Molecular Weight 267.01 g/mol

CAS Number 65094-22-6

Boiling Point 40-41 °C at 0.05 mmHg[1]
Density 1.503 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.417

Spectroscopic Data

The structural elucidation of diethyl (bromodifluoromethyl)phosphonate is supported by a
combination of spectroscopic techniques. The following sections present a detailed analysis of
its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of diethyl
(bromodifluoromethyl)phosphonate. The presence of *H, 13C, 1°F, and 3!P nuclei provides a
wealth of information about the molecular environment.

IH NMR Data

The proton NMR spectrum exhibits signals corresponding to the ethyl groups.

Chemical Shift (8) ppm Multiplicity Assighment
4.35 m -OCHz-
1.35 m -CHs

Note: The multiplicities are reported as multiplets (m); further detailed coupling information is
required for a more precise description.

1BC NMR Data
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The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (8) ppm

122.9
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66.59

66.50
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16.48

Note: Specific assignments for each carbon atom require further analysis, including 2D NMR
experiments.

19F and 3P NMR Data

While specific experimental data for the 1°F and 3'P NMR of diethyl
(bromodifluoromethyl)phosphonate are not readily available in the searched literature,
general expectations can be outlined. The *°F NMR spectrum is expected to show a single
resonance for the two equivalent fluorine atoms, likely split by the phosphorus atom. The 3P
NMR spectrum would display a signal characteristic of a phosphonate, which would be split by
the two fluorine atoms.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR)-FTIR spectrum of diethyl
(bromodifluoromethyl)phosphonate provides information about its functional groups. A
spectrum is available on SpectraBase, though a detailed peak list is not provided in the initial
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search results.[2] Key expected vibrational modes include P=0O stretching, C-O stretching, and
C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry data for diethyl (bromodifluoromethyl)phosphonate is not explicitly
detailed in the search results. However, based on the structure, fragmentation would likely
involve the loss of the bromine atom, ethoxy groups, and rearrangements involving the
phosphonate moiety.

Experimental Protocols
Synthesis of Diethyl (bromodifluoromethyl)phosphonate

A common method for the synthesis of diethyl (bromodifluoromethyl)phosphonate is a
variation of the Michaelis-Arbuzov reaction.[3]

Procedure:

Dibromodifluoromethane is slowly added dropwise to a solution of triethyl phosphite in an
anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to reflux for
several hours. After completion, the volatile components are removed by distillation under
reduced pressure to yield the crude product. Final purification is achieved by vacuum
distillation.[4]

NMR Data Acquisition

A general protocol for acquiring NMR spectra of organophosphorus compounds is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable
deuterated solvent (e.g., CDCIs).

e 1H NMR: Acquire the spectrum using a standard pulse sequence.
e 13C NMR: Acquire the spectrum with proton decoupling.

e 19F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned
to the *°F frequency.
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e 3P NMR: Acquire the spectrum with proton decoupling using a broadband probe.

Logical Relationships and Workflows

The synthesis and analysis of diethyl (bromodifluoromethyl)phosphonate follow a logical

workflow, which can be visualized.
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Caption: Workflow for the synthesis and structural analysis of diethyl
(bromodifluoromethyl)phosphonate.

The relationship between the different NMR spectroscopic analyses can also be visualized to
illustrate how they provide complementary information for structural elucidation.
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Molecular Structure
of Diethyl (bromodifluoromethyl)phosphonate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Diethyl (bromodifluoromethyl)phosphonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050935#diethyl-bromodifluoromethyl-phosphonate-
structural-analysis-and-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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